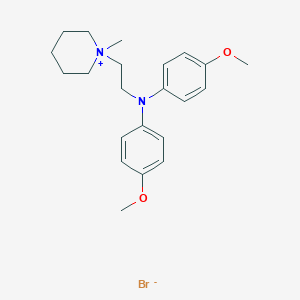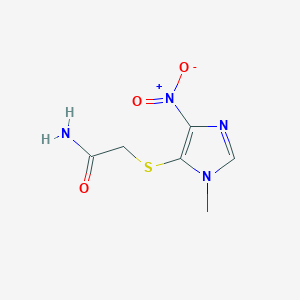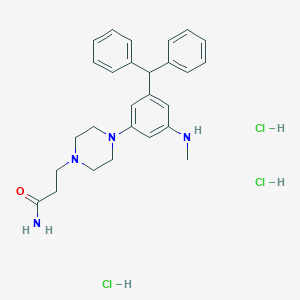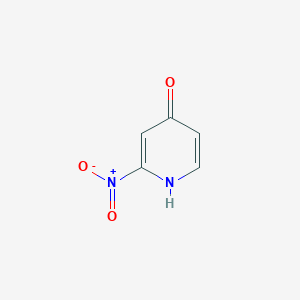
8-甲氧基喹啉-2-甲醛
描述
8-Methoxyquinoline-2-carbaldehyde is a specialty chemical with the CAS number 103854-64-4 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular formula of 8-Methoxyquinoline-2-carbaldehyde is C11H9NO2 . The InChI code is 1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9 (7-13)12-11 (8)10/h2-7H,1H3 .Physical And Chemical Properties Analysis
8-Methoxyquinoline-2-carbaldehyde is a solid substance . It has a molecular weight of 187.19 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Chemical Synthesis
“8-Methoxyquinoline-2-carbaldehyde” is used in the synthesis of a variety of chemical compounds. It is often used in the production of other quinoline derivatives, which have a wide range of applications in different fields .
Antibacterial Activity
Quinoline derivatives, including “8-Methoxyquinoline-2-carbaldehyde”, have been found to exhibit antibacterial activity. For instance, some derivatives have shown good activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Antioxidant Activity
Quinoline derivatives synthesized from “8-Methoxyquinoline-2-carbaldehyde” have also been evaluated for their antioxidant activities. Some of these compounds have shown strong antioxidant activity, which can be beneficial in various health and industrial applications .
Anticancer Activity
Compounds containing the quinoline nucleus, like “8-Methoxyquinoline-2-carbaldehyde”, have been found to exhibit anticancer effects. This makes them potential candidates for the development of new anticancer drugs .
Antifungal Activity
Similar to their antibacterial properties, quinoline derivatives also exhibit antifungal effects. This makes “8-Methoxyquinoline-2-carbaldehyde” a valuable compound in the development of antifungal medications .
Drug Development
The unique properties of “8-Methoxyquinoline-2-carbaldehyde” and its derivatives have attracted the attention of medicinal chemists. A number of prescribed drugs incorporate this group, and numerous molecules based on this compound are being explored for their potential therapeutic applications .
安全和危害
属性
IUPAC Name |
8-methoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFAZCYUMXZXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364286 | |
| Record name | 8-methoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinoline-2-carbaldehyde | |
CAS RN |
103854-64-4 | |
| Record name | 8-Methoxyquinoline-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103854-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-Methoxyquinoline-2-carbaldehyde formed?
A1: 8-Methoxyquinoline-2-carbaldehyde is not a naturally occurring compound but is generated through a chemodosimetric reaction. The research paper describes the synthesis of a ratiometric fluorescent probe, (E)-2-(benzo[d]thiazol-2-yl)-3-(8-methoxyquinolin-2-yl)acrylonitrile (HQCN) []. This probe selectively reacts with hypochlorite ions (OCl-) at the olefinic carbon, leading to the formation of 8-Methoxyquinoline-2-carbaldehyde []. This reaction also induces a distinct change in the fluorescence emission spectra, making HQCN a potential sensor for hypochlorite.
Q2: What are the spectroscopic characteristics of 8-Methoxyquinoline-2-carbaldehyde formation?
A2: The reaction of HQCN with hypochlorite ions to form 8-Methoxyquinoline-2-carbaldehyde results in a significant shift in the fluorescence emission spectra. The reaction causes a ratiometric fluorescence change with a 120 nm shift, observable in the fluorescence emission spectra []. This shift allows for the detection of hypochlorite using the HQCN probe.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)




![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
